![molecular formula C12H18O4 B2365942 {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol CAS No. 392711-13-6](/img/structure/B2365942.png)
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol
Descripción general
Descripción
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is an organic compound with the molecular formula C12H18O4 It is characterized by a phenyl group substituted with a methanol group and a triethylene glycol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with triethylene glycol monomethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde or 4-[2-(2-Methoxyethoxy)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the phenyl group.
4-Hydroxybenzyl alcohol: Similar in structure but lacks the triethylene glycol chain.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: An oxidized form of the compound.
Uniqueness
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is unique due to its combination of a phenyl group and a triethylene glycol chain, which imparts specific solubility and reactivity properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[4-[2-(2-methoxyethoxy)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDWDXBVVTXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
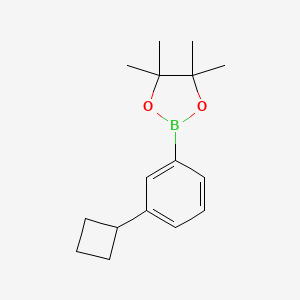
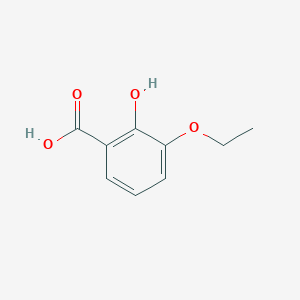
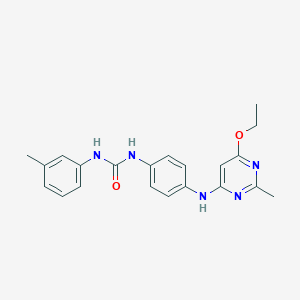
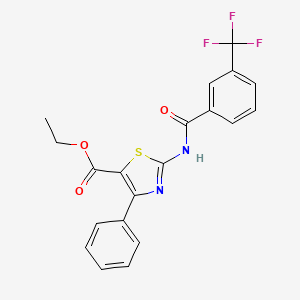
![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
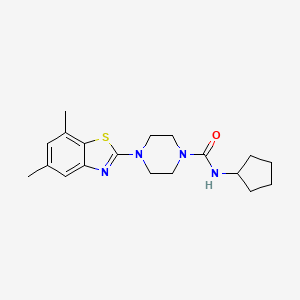
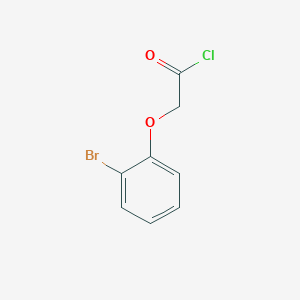

![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)

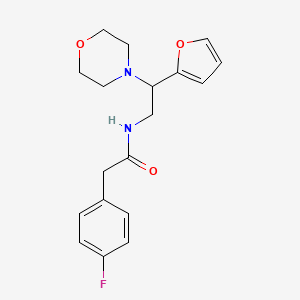
![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)
